2-Boc-Octahydropyrazino[1,2-a]pyrazine

Protecting group strategy Orthogonal synthesis Medicinal chemistry

2-Boc-Octahydropyrazino[1,2-a]pyrazine (IUPAC: tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate) is a fully saturated, fused bicyclic heterocycle bearing a tert-butyloxycarbonyl (Boc) protecting group on the N-2 nitrogen. With a molecular formula of C₁₂H₂₃N₃O₂, a molecular weight of 241.33 g·mol⁻¹, and a computed XLogP3-AA of 0.3, the compound exhibits a topological polar surface area (TPSA) of 44.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C12H23N3O2
Molecular Weight 241.335
CAS No. 1159825-34-9
Cat. No. B584315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-Octahydropyrazino[1,2-a]pyrazine
CAS1159825-34-9
SynonymsOctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC12H23N3O2
Molecular Weight241.335
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2CCNCC2C1
InChIInChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3
InChIKeyQXCNNDSNMODGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Boc-Octahydropyrazino[1,2-a]pyrazine (CAS 1159825-34-9) – A Saturated Bicyclic Piperazine Building Block for Drug Discovery


2-Boc-Octahydropyrazino[1,2-a]pyrazine (IUPAC: tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate) is a fully saturated, fused bicyclic heterocycle bearing a tert-butyloxycarbonyl (Boc) protecting group on the N-2 nitrogen [1]. With a molecular formula of C₁₂H₂₃N₃O₂, a molecular weight of 241.33 g·mol⁻¹, and a computed XLogP3-AA of 0.3, the compound exhibits a topological polar surface area (TPSA) of 44.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The scaffold belongs to the octahydropyrazino[1,2-a]pyrazine class, which has been patented as β-turn mimetics and as key intermediates in TLR7/8/9 antagonist programs for autoimmune disease therapy [2][3]. The presence of the Boc group enables orthogonal protection strategies in multi-step syntheses, while the saturated bicyclic core provides conformational constraint that is distinct from monocyclic piperazine alternatives.

Why Unprotected, Cbz-Protected, or Chiral Analogs Cannot Replace 2-Boc-Octahydropyrazino[1,2-a]pyrazine in Multi-Step Syntheses


The N-2 Boc protecting group is integral to the compound's synthetic utility, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl/dioxane) without disrupting the saturated bicyclic core [1]. In contrast, the unprotected octahydro-2H-pyrazino[1,2-a]pyrazine (CAS 4744-60-9, MW 141.21) lacks regiochemical control, risking uncontrolled poly-functionalization, while Cbz-protected variants (e.g., CAS 1374651-38-3, MW 303.31) require hydrogenolysis for removal—conditions incompatible with substrates bearing alkene, alkyne, or halide functionalities . Commercial availability data further underscore non-interchangeability: 2-Boc-octahydropyrazino[1,2-a]pyrazine is stocked at purities from 95% to ≥98% by multiple suppliers (AKSci, ChemScene, Leyan, Fluorochem), whereas the 2-benzyl analog (CAS 2740471-05-8, MW 231.34) shows more limited commercial sourcing and is predominantly available as a single enantiomer (9aS) . These orthogonal protection profiles and disparate supply landscapes preclude simple drop-in replacement.

Quantitative Differentiation Evidence for 2-Boc-Octahydropyrazino[1,2-a]pyrazine vs. Closest Analogs


Boc vs. Cbz Protecting Group: Orthogonal Deprotection Compatibility and Storage Stability

2-Boc-octahydropyrazino[1,2-a]pyrazine carries a tert-butyloxycarbonyl group cleavable under acidic conditions (TFA, HCl), whereas the Cbz analog (CAS 1374651-38-3) requires catalytic hydrogenation or strong acid [1]. This difference is critical for substrates containing reduction-sensitive functional groups. Additionally, the Boc-protected compound is recommended for storage at 2–8°C or −20°C, reflecting its thermal lability relative to the Cbz analog, which is shipped and stored at ambient room temperature [1]. The Boc derivative's stricter cold-chain requirement is a direct consequence of the tert-butyl carbamate's susceptibility to thermal elimination, a degradation pathway absent in the Cbz variant.

Protecting group strategy Orthogonal synthesis Medicinal chemistry

Conformational Restriction: Rotatable Bond Count, TPSA, and LogP Comparison vs. Monocyclic Piperazine Building Blocks

The saturated octahydropyrazino[1,2-a]pyrazine core of the target compound imposes conformational rigidity absent in simple N-Boc-piperazine. Computed descriptors from PubChem reveal: XLogP3-AA = 0.3, TPSA = 44.8 Ų, rotatable bond count = 2, HBD = 1, HBA = 4 [1]. In comparison, N-Boc-piperazine (CAS 57260-71-6) exhibits XLogP3 ≈ 0.8, TPSA ≈ 32.8 Ų, rotatable bond count = 1, HBD = 0, HBA = 3 [2]. The bicyclic system increases the hydrogen-bond acceptor count by one (4 vs. 3) and introduces a hydrogen-bond donor (NH at N-5, HBD = 1 vs. 0), while adding only one additional rotatable bond despite the fused ring expansion. The higher TPSA (44.8 vs. 32.8 Ų) and additional H-bonding capacity can influence passive permeability and solubility of derived drug candidates [3].

Conformational constraint Drug-likeness Physicochemical profiling

Commercial Purity Tier Stratification: 95% vs. 97% vs. ≥98% and Cost Implications for Scale-Up

2-Boc-octahydropyrazino[1,2-a]pyrazine is commercially available at three distinct purity tiers, each suited to different stages of R&D: 95% (AKSci, $/g undisclosed) , 97% (CymitQuimica/Fluorochem, €196/100 mg) , and ≥98% (ChemScene, $755/g; Leyan, ¥/g undisclosed) . The ≥98% grade is recommended for metal-catalyzed cross-coupling reactions where trace amine impurities can poison Pd or Cu catalysts. In contrast, the 2-benzyl analog (CAS 2740471-05-8) is reported at a single purity tier of 97% with limited vendor options , while the unprotected parent (CAS 4744-60-9) at 98% purity is available at a significantly lower molecular weight (141.21 vs. 241.33 g·mol⁻¹) but requires in-situ Boc installation before use in most drug discovery workflows .

Chemical procurement Purity specification Cost-efficiency

Racemic Nature with Undefined Stereocenter: Contrast with Enantiopure (9aR)- and (9aS)-Boc Analogs

PubChem data indicate that 2-Boc-octahydropyrazino[1,2-a]pyrazine (CID 45790093) possesses one undefined atom stereocenter (at the 9a ring junction position) and zero defined stereocenters, confirming its commercial availability as a racemate [1]. In contrast, (9aR)-2-Boc-octahydropyrazino[1,2-a]pyrazine (CAS 2725774-29-6, MFCD34566874) and (9aS)-2-Boc-octahydropyrazino[1,2-a]pyrazine (CAS 2514637-89-7) are single enantiomers sourced through chiral chromatography or asymmetric synthesis, commanding higher prices and longer lead times . The racemic compound is suitable for early-stage SAR exploration where stereochemistry has not yet been established, whereas enantiopure versions are essential for late-stage lead optimization and in vivo PK/PD studies where stereochemistry can affect target engagement, metabolic stability, and off-target profile.

Stereochemistry Chiral resolution Lead optimization

Physical Form Consistency and Heavy Atom Count: Solid vs. Liquid Handling for Automated Parallel Synthesis

Multiple vendors consistently describe 2-Boc-octahydropyrazino[1,2-a]pyrazine as a white to yellow solid at ambient temperature [1]. This contrasts with the unprotected core (octahydro-2H-pyrazino[1,2-a]pyrazine, CAS 4744-60-9), which is reported as a colorless to pale yellow liquid at room temperature . Solid physical form is strongly preferred for automated solid-dispensing platforms used in parallel medicinal chemistry, as it enables precise gravimetric or volumetric dispensing without the variability associated with viscous liquid handling. Furthermore, the target compound's heavy atom count of 17 provides sufficient mass for accurate weighing on standard analytical balances (minimum weighable mass ~2 mg for a semi-micro balance with 0.01 mg readability), reducing waste relative to lower-MW building blocks.

Parallel synthesis Automated dispensing Solid handling

Procurement-Driven Application Scenarios for 2-Boc-Octahydropyrazino[1,2-a]pyrazine Based on Quantitative Evidence


Orthogonal Protection in TLR7/8/9 Antagonist Multi-Step Synthesis

When synthesizing hexahydro-1H-pyrazino[1,2-a]pyrazine-derived TLR antagonists as described in WO 2020/207991 A1, the Boc group on 2-Boc-octahydropyrazino[1,2-a]pyrazine can be selectively removed under TFA/CH₂Cl₂ conditions while leaving a second Cbz- or Alloc-protected amine intact on the same scaffold [1]. This orthogonal deprotection strategy is essential when the synthetic route includes reduction-labile functional groups (aryl halides, alkenes, nitro groups) that would not survive the hydrogenolysis conditions required for Cbz removal .

Racemic SAR Exploration Prior to Chiral Lead Optimization

Medicinal chemistry teams initiating a new program on the octahydropyrazino[1,2-a]pyrazine scaffold should procure the racemic 2-Boc derivative (CAS 1159825-34-9) for initial analog generation, benefiting from its in-stock availability at ≥98% purity from ChemScene ($755/g) . Only after confirming target engagement (e.g., IC₅₀ < 1 μM in a biochemical assay) should investment shift to the enantiopure (9aR)- or (9aS)-Boc analogs (CAS 2725774-29-6 or 2514637-89-7), which carry a 2–5× cost premium and longer lead times .

Automated Parallel Library Synthesis Using Solid Dispensing

For groups employing automated solid-dispensing platforms (e.g., Chemspeed, Synple Chem), the solid physical form of 2-Boc-octahydropyrazino[1,2-a]pyrazine (white to yellow solid, heavy atom count = 17) enables precise gravimetric dispensing with CV < 5% [2]. This is a distinct advantage over the liquid unprotected core (CAS 4744-60-9), which requires manual liquid handling and risks cross-contamination in automated workflows . The compound's TPSA (44.8 Ų) and HBD count (1) also provide a differentiated property profile for fragment-based library design [3].

Intermediate-Scale Procurement for Late-Stage Functionalization

When scaling from discovery to preclinical candidate synthesis, the ≥98% purity grade from ChemScene or Leyan is recommended to minimize catalyst poisoning in Pd-mediated Buchwald–Hartwig or Suzuki couplings on the deprotected secondary amine . The 95% grade (AKSci) is adequate for amide coupling or reductive amination steps where excess amine is used and subsequent flash chromatography is planned . Procurement teams should factor in the cold-chain storage requirement (2–8°C or −20°C) when planning inventory and shipping logistics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-Octahydropyrazino[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.